2-[(E)-2-(4-chlorophenyl)ethenyl]-1-propyl-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group attached to an ethenyl linkage, which is further connected to a propyl-substituted benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 1-propyl-1H-1,3-benzodiazole.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 1-propyl-1H-1,3-benzodiazole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound 2-(4-chlorophenyl)ethenyl-1-propyl-1H-1,3-benzodiazole.
Purification: The intermediate compound is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a biological response.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)ethylamine: A compound with a similar chlorophenyl group but different functional groups and biological activities.
1-Chloro-2-ethynylbenzene: Another chlorinated benzene derivative with distinct chemical properties and applications.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.
The uniqueness of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-PROPYL-1H-1,3-BENZODIAZOLE lies in its specific structure and the presence of both the chlorophenyl and benzodiazole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2 |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C18H17ClN2/c1-2-13-21-17-6-4-3-5-16(17)20-18(21)12-9-14-7-10-15(19)11-8-14/h3-12H,2,13H2,1H3/b12-9+ |
InChI Key |
ISUIXQFAUMJVQQ-FMIVXFBMSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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